Xevinapant Hydrochloride
Overview
Description
Xevinapant Hydrochloride is an investigational, potentially first-in-class, potent, small-molecule Inhibitor of Apoptosis Proteins (IAP) inhibitor . It is being evaluated for the treatment of Squamous Cell Carcinoma of the Head and Neck (SCCHN) . It is thought to restore cancer cell sensitivity to apoptosis and thereby enhance the efficacy of chemoradiotherapy (CRT) .
Synthesis Analysis
Efficient methods for the synthesis of three dipeptide mimetics with diazabicycloalkanone amino acid scaffolds were developed. Among them, compound 3, which contains a 1,5-diazabicyclo[6,3,0]dodecanone amino acid core structure, was used as the key intermediate of a clinical staged IAP inhibitor SM-406 (Xevinapant). Compared with the reported methods for the synthesis of compound 3 and its derivatives, the new method is more efficient and more suitable for large scale preparation .Chemical Reactions Analysis
Xevinapant Hydrochloride binds to XIAP, cIAP1, and cIAP2 proteins with Ks of 66.4, 1.9, and 5.1 nM, respectively . It effectively antagonizes XIAP BIR3 protein in a cell-free functional assay, induces rapid degradation of cellular cIAP1 protein, and inhibits cancer cell growth in various human cancer cell lines .Physical And Chemical Properties Analysis
The molecular weight of Xevinapant Hydrochloride is 598.18 . It is soluble in DMSO at 100 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .Scientific Research Applications
Enhancing Cancer Cell Sensitivity
Xevinapant Hydrochloride is primarily studied for its role in enhancing cancer cell sensitivity to chemotherapy and radiotherapy. It's a first-in-class antagonist of inhibitor of apoptosis proteins (IAPs). A Phase II randomized study in patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) demonstrated that Xevinapant combined with standard-of-care cisplatin-based chemoradiotherapy (CRT) showed superior efficacy compared to placebo plus CRT (Bourhis et al., 2022).
Pharmacodynamics and Dose Optimization
Xevinapant's recommended phase III dose (RP3D) is 200 mg/day, administered on days 1-14 every 3 weeks with concomitant CRT, based on comprehensive clinical and preclinical data, modeling, and simulation. This dosage is projected to maintain optimal pharmacodynamic effects, like maximal cIAP1 degradation in peripheral blood mononuclear cells, and aligns with the concentrations associated with maximal efficacy in preclinical models (Vugmeyster et al., 2022).
Investigating Tumor Penetration and Distribution
Quantitative mass spectrometry imaging (QMSI) has been applied to study Xevinapant's tissue distribution in tumors, revealing its high affinity for tumor tissues. This method aids in evaluating the drug's efficacy by understanding its penetration and concentration in various histological regions of a tumor, thereby improving the pharmacokinetics/pharmacodynamics (PK/PD) relationship evaluation (Ménétrey et al., 2022).
Synthesis for Clinical Applications
Efficient methods for the synthesis of Xevinapant, particularly its key intermediate, have been developed. These methods are more suitable for large-scale preparation, making the production of this clinical-stage IAP inhibitor more feasible (Zhang et al., 2022).
Mechanism of Action
Future Directions
Xevinapant Hydrochloride is currently being investigated in the Phase III TrilynX study for previously untreated high-risk locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), in combination with platinum-based chemotherapy and standard fractionation intensity-modulated radiotherapy . The promising long-term efficacy of Xevinapant in the Phase II trial suggests that antagonism of IAP has the potential to be a transformative approach in this cancer .
properties
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xevinapant Hydrochloride | |
CAS RN |
1071992-57-8 | |
Record name | Xevinapant hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XEVINAPANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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